Ethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate
Description
Ethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a naphthalene ring system attached to an amino group and an ester functional group, making it a versatile molecule for various chemical reactions and applications.
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
ethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate |
InChI |
InChI=1S/C16H17NO3/c1-2-20-16(19)11-10-15(18)17-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,2,10-11H2,1H3,(H,17,18) |
InChI Key |
LMVJLYQFWKPTEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate typically involves the reaction of naphthalen-1-ylamine with ethyl 4-chloro-4-oxobutanoate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylamino ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthalen-1-ylamino ketones.
Reduction: Naphthalen-1-ylamino alcohols.
Substitution: Various substituted naphthalen-1-ylamino derivatives.
Scientific Research Applications
Ethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.
Naphthalen-1-ylamine: The parent amine from which Ethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate is derived.
Ethyl 4-chloro-4-oxobutanoate: The ester used in the synthesis of the compound.
Uniqueness
This compound is unique due to its combination of a naphthalene ring, an amino group, and an ester functional group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
